molecular formula C10H15N3O4 B2902681 N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1207049-40-8

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2902681
CAS No.: 1207049-40-8
M. Wt: 241.247
InChI Key: GAJXXIJEDGWTJO-UHFFFAOYSA-N
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Description

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by its distinct substitution pattern. The molecule features an ethoxypropyl group at the N1-position and an isoxazol-3-yl moiety at the N2-position. Oxalamides are known for their versatility in pharmaceutical and industrial applications, particularly as flavoring agents or intermediates in drug synthesis.

Properties

IUPAC Name

N-(3-ethoxypropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-2-16-6-3-5-11-9(14)10(15)12-8-4-7-17-13-8/h4,7H,2-3,5-6H2,1H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJXXIJEDGWTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of oxalyl chloride with 3-ethoxypropylamine and isoxazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 3-ethoxypropylamine to form an intermediate.

    Coupling with Isoxazole: The intermediate is then coupled with isoxazole under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The ethoxypropyl and isoxazolyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxalamides.

Scientific Research Applications

N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound’s unique properties make it useful in various industrial applications, including materials science and catalysis.

Mechanism of Action

The mechanism of action of N1-(3-ethoxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The isoxazolyl group is known to interact with certain enzymes and receptors, potentially inhibiting their activity. The ethoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxalamides

Compound Name N1-Substituent N2-Substituent Key Features
This compound 3-ethoxypropyl Isoxazol-3-yl Moderate lipophilicity; potential for CNS penetration due to ether linkage.
JECFA #1768 2,4-dimethoxyphenyl 2-(pyridin-2-yl)ethyl Aromatic methoxy groups; pyridine enhances hydrogen bonding capacity.
JECFA #1769 2-methoxy-4-methylphenyl 2-(5-methylpyridin-2-yl)ethyl Methylpyridine may alter metabolic stability.
Compound 10 3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl 5-methyl-1H-pyrazol-3-yl Piperazine group introduces basicity; dichlorophenyl enhances bulk.
CID 18578029 3-hydroxypropyl Tricyclic quinolinone derivative Hydroxypropyl improves hydrophilicity; complex tricyclic system may limit bioavailability.

Table 2: Toxicological Data and NOEL Values

Compound Name NOEL (mg/kg body weight/day) Metabolic Pathways Safety Implications
JECFA #1768 100 Hydrolysis, pyridine oxidation, glucuronidation High safety margin at typical usage levels; low bioaccumulation risk.
JECFA #1769/1770 8–8.36 Oxidative demethylation, side-chain oxidation Lower NOEL suggests higher sensitivity; requires stricter intake monitoring.
This compound Not reported Predicted: Ethoxypropyl oxidation, isoxazole ring cleavage Likely moderate toxicity; structural similarity to JECFA compounds suggests NOEL >50 mg/kg.
CID 18578029 Not reported Hydroxypropyl glucuronidation, tricyclic metabolism Potential for slower clearance due to tricyclic system; limited in vivo data.

Notes:

  • Ethoxypropyl vs. Methoxy/Hydroxy Groups : The ethoxypropyl group in the target compound may confer slower oxidative metabolism compared to methoxy (JECFA #1768) or hydroxypropyl (CID 18578029) substituents, prolonging half-life but increasing accumulation risk .
  • Aromatic vs. Heterocyclic Moieties : Isoxazole (target compound) and pyridine (JECFA #1768) rings exhibit distinct electronic profiles. Isoxazole’s lower basicity may reduce off-target interactions compared to pyridine derivatives .

Metabolic and Functional Insights

  • Hydrolysis and Oxidation : All JECFA-evaluated oxalamides undergo hydrolysis of the oxalamide core, followed by oxidation of alkyl or aromatic side chains. The ethoxypropyl group in the target compound is expected to undergo CYP450-mediated oxidation to 3-hydroxypropyl or carboxylic acid derivatives, similar to JECFA #1776’s metabolism .
  • Synergistic Effects : Structural analogs with halogenated or bulky groups (e.g., Compound 10’s dichlorophenyl ) show delayed clearance, whereas smaller substituents (e.g., JECFA #1769’s methylpyridine ) correlate with faster detoxification.

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